molecular formula C19H23FN6O2 B12989915 21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one

Cat. No.: B12989915
M. Wt: 386.4 g/mol
InChI Key: ASYLINCABSOUJW-UHFFFAOYSA-N
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Description

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one involves multiple steps, including the formation of the core structure and the introduction of the fluorine atom. The reaction conditions typically involve the use of strong bases, nucleophiles, and fluorinating agents under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one is unique due to its complex structure, which includes multiple rings and functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H23FN6O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-fluoro-22-oxa-1,5,8,13,15,26-hexazatetracyclo[19.3.1.110,14.02,7]hexacosa-2,4,6,10(26),11,13-hexaen-9-one

InChI

InChI=1S/C19H23FN6O2/c20-17-10-16-15(11-23-17)24-18(27)14-5-7-22-19(25-14)21-6-3-1-2-4-13-12-26(16)8-9-28-13/h5,7,10-11,13H,1-4,6,8-9,12H2,(H,24,27)(H,21,22,25)

InChI Key

ASYLINCABSOUJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CCO2)C3=CC(=NC=C3NC(=O)C4=NC(=NC=C4)NCC1)F

Origin of Product

United States

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